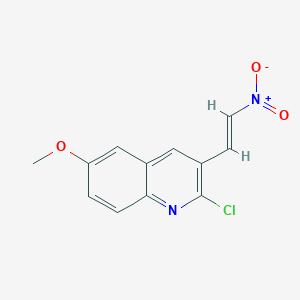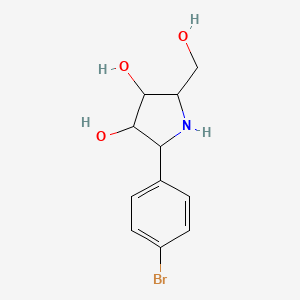
Clays
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clays are naturally occurring materials composed primarily of fine-grained minerals. These minerals are typically phyllosilicates, which are characterized by their layered structures. This compound are formed through the weathering and erosion of rocks containing silicate minerals. They are known for their plasticity when wet and their ability to harden upon drying or firing. This compound have been used for thousands of years in pottery, construction, and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Clays can be synthesized in the laboratory through various methods. One common method involves the hydrothermal synthesis of clay minerals. This process typically involves the reaction of silicate and aluminum sources under high temperature and pressure conditions. For example, kaolinite, a type of clay, can be synthesized by reacting aluminum hydroxide with silicic acid at temperatures around 200°C and pressures of 1-2 MPa.
Industrial Production Methods
In industrial settings, this compound are typically mined from natural deposits. The raw clay is then processed to remove impurities and improve its properties. This processing may include washing, centrifugation, and chemical treatments. For example, bentonite clay is often treated with sodium carbonate to enhance its swelling properties.
Chemical Reactions Analysis
Types of Reactions
Clays can undergo various chemical reactions, including:
Ion Exchange Reactions: this compound have the ability to exchange cations with their environment. This property is utilized in water purification and soil remediation.
Acid-Base Reactions: this compound can react with acids and bases, leading to changes in their structure and properties.
Thermal Reactions: When heated, this compound can undergo dehydroxylation, leading to the formation of new phases such as metakaolin.
Common Reagents and Conditions
Ion Exchange: Common reagents include sodium chloride and calcium chloride solutions.
Acid-Base Reactions: Hydrochloric acid and sodium hydroxide are frequently used.
Thermal Reactions: Heating in a furnace at temperatures ranging from 500°C to 1000°C.
Major Products
Ion Exchange: Modified this compound with different cation compositions.
Acid-Base Reactions: Altered this compound with modified surface properties.
Thermal Reactions: Metakaolin and other thermally altered phases.
Scientific Research Applications
Clays have a wide range of scientific research applications, including:
Chemistry: this compound are used as catalysts and catalyst supports in various chemical reactions. For example, they are used in the synthesis of zeolites and other porous materials.
Biology: this compound are studied for their potential use in drug delivery systems. Their layered structure allows for the intercalation of drugs, which can be released in a controlled manner.
Medicine: this compound are used in wound dressings and as adsorbents for toxins. They have been investigated for their potential to remove heavy metals from the body.
Industry: this compound are used in the production of ceramics, cement, and paper. They are also used as drilling muds in the oil and gas industry.
Mechanism of Action
The mechanism by which clays exert their effects depends on their specific application. In catalysis, this compound provide a large surface area and active sites for chemical reactions. In drug delivery, the layered structure of this compound allows for the intercalation and controlled release of drugs. In adsorption, this compound can trap and immobilize contaminants through ion exchange and surface interactions.
Comparison with Similar Compounds
Clays can be compared with other similar compounds such as:
Zeolites: Like this compound, zeolites are aluminosilicate minerals with a porous structure. zeolites have a more rigid and well-defined framework, making them highly effective as molecular sieves and catalysts.
Micas: Micas are also phyllosilicates with a layered structure. micas have a higher degree of crystallinity and are less plastic than this compound.
Talc: Talc is a magnesium silicate with a layered structure similar to this compound. talc is much softer and has a greasy feel, making it useful as a lubricant and in cosmetics.
List of Similar Compounds
- Zeolites
- Micas
- Talc
- Vermiculite
- Pyrophyllite
Properties
CAS No. |
1302-87-0 |
|---|---|
Molecular Formula |
C21H30O5 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate](/img/structure/B1170049.png)


